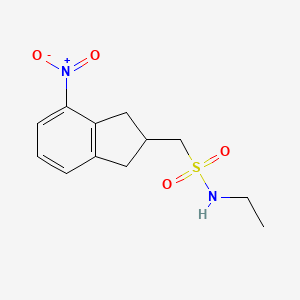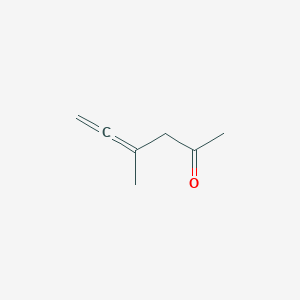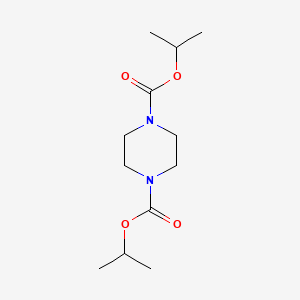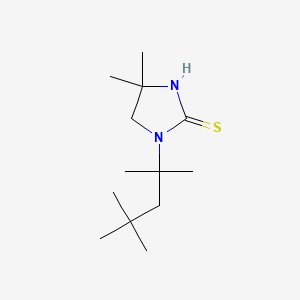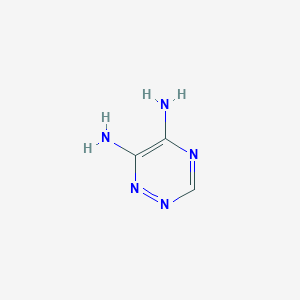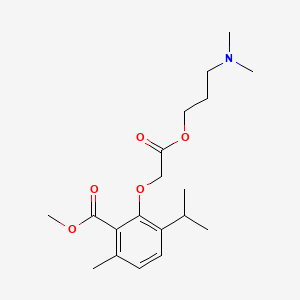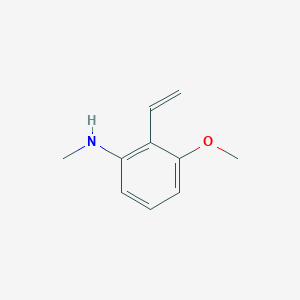
2-Ethenyl-3-methoxy-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-3-methoxy-N-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, characterized by the presence of an ethenyl group at the second position, a methoxy group at the third position, and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-3-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the protection of the amino group, followed by the introduction of the ethenyl group through a Friedel-Crafts alkylation reaction. The final step involves deprotection to yield the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenyl-3-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-3-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group can participate in conjugation with the aromatic ring, influencing the compound’s electronic properties. This can affect its binding affinity to enzymes or receptors, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-N-methylaniline: Lacks the ethenyl group, resulting in different reactivity and applications.
2-Ethenyl-N-methylaniline: Lacks the methoxy group, affecting its electronic properties and reactivity.
3-Methoxy-N-ethylaniline: Contains an ethyl group instead of a methyl group, altering its steric and electronic characteristics.
Uniqueness: 2-Ethenyl-3-methoxy-N-methylaniline is unique due to the combination of the ethenyl, methoxy, and methyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
210536-36-0 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-ethenyl-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-4-8-9(11-2)6-5-7-10(8)12-3/h4-7,11H,1H2,2-3H3 |
InChI-Schlüssel |
GPRFJWFAJLFVTD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CC=C1)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
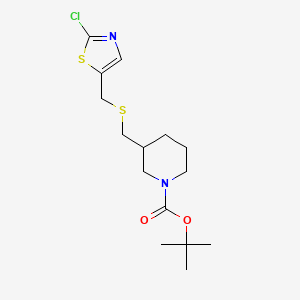
![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
